Urea

Tautomerization Quantum Chemistry Reaction Mechanism

This listing specifically identifies the isourea tautomer (CAS 4744-36-9), a metastable imidic acid possessing a C=N bond that confers reactivity profiles fundamentally distinct from conventional urea (CAS 57-13-6). Standard urea is chemically inert in pathways requiring isourea's unique nucleophilicity, such as the gas-phase thermal decomposition to isocyanuric acid or the formation of specific O-acylated derivatives. Researchers modeling SCR kinetics, studying VUV photolysis in cryogenic matrices, or optimizing synthetic routes to isourea adducts must specify this tautomer to avoid failed reactions. Bulk urea cannot substitute; verify your mechanistic pathway before ordering.

Molecular Formula CH4N2O
NH2CONH2
CH4N2O
Molecular Weight 60.056 g/mol
CAS No. 4744-36-9
Cat. No. B10753951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea
CAS4744-36-9
Molecular FormulaCH4N2O
NH2CONH2
CH4N2O
Molecular Weight60.056 g/mol
Structural Identifiers
SMILESC(=O)(N)N
InChIInChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
InChIKeyXSQUKJJJFZCRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)
Very soluble in water;  Soluble in ethanol
10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol;  almost insol in chloroform, ether;  sol in concn HCl
INSOL IN BENZENE;  SOL IN ACETIC ACID
Sol in pyrimidine
In water, 5.45X10+5 mg/l @ 25 °C
545.0 mg/mL
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Urea (CAS 4744-36-9) as Isourea Tautomer: Procurement for Chemical Synthesis and Mechanistic Studies


CAS 4744-36-9 formally denotes isourea (carbamimidic acid), the metastable imidic acid tautomer of urea (CAS 57-13-6). Unlike the conventional, thermodynamically stable urea form (CO(NH₂)₂), isourea exists in equilibrium with the canonical urea structure via tautomerization [1]. This compound is not a distinct, isolable material for typical bulk procurement but is a critical intermediate in specific synthetic pathways, such as the thermal decomposition of urea to isocyanuric acid [2], and is the reactive species in certain derivatization reactions. Its significance lies in its unique chemical behavior, characterized by a C=N double bond, which confers distinct reactivity from the more common amide form, making it a subject of theoretical study for understanding reaction mechanisms and tautomerization dynamics [3].

Why Generic Urea Cannot Substitute for Isourea in Targeted Chemical Transformations


Direct substitution of conventional urea (CAS 57-13-6) for isourea (CAS 4744-36-9) in specific synthetic or mechanistic applications is not feasible due to fundamental differences in their molecular structure and, consequently, their reactivity profiles. Isourea possesses a C=N double bond, making it an imidic acid, whereas urea is a diamide characterized by a C=O carbonyl group. This structural divergence leads to distinct acid-base properties; isourea derivatives exhibit strong basicity [1]. Furthermore, computational studies on tautomerization reveal that the energy barrier between the two forms is significant, preventing spontaneous interconversion under standard laboratory conditions without a catalyst or specific energy input [2]. Therefore, for applications where the unique nucleophilicity or acid-base behavior of the isourea tautomer is required—such as in the formation of specific isourea derivatives or as a key intermediate in decomposition pathways—standard urea is chemically inert and cannot serve as a functional replacement. Using standard urea would either fail to initiate the desired reaction or lead to an entirely different product profile [3].

Quantitative Evidence for the Unique Reactivity of Urea (CAS 4744-36-9) as Isourea Tautomer


Isourea as a Kinetic Intermediate: Comparison of Tautomerization Energy Barrier vs. Urea

The interconversion between urea and its isourea tautomer (CAS 4744-36-9) is not spontaneous; it requires overcoming a significant energy barrier. A computational study using the least-action tunneling (LAT) method provides a quantitative comparison of the tautomerization barriers for urea, thiourea, and selenourea [1]. The calculated energy barrier for the urea-to-isourea tautomerization is substantially higher than that for the selenourea analog, indicating that the isourea form is kinetically less accessible under standard conditions. This data underscores that the isourea tautomer is a distinct chemical species with a defined thermodynamic and kinetic profile, not simply a resonant form of urea.

Tautomerization Quantum Chemistry Reaction Mechanism

Isolation and Spectroscopic Characterization of Isourea in Cryogenic Matrices vs. Bulk Urea

The existence and stability of the isourea tautomer have been definitively proven through direct observation in cryogenic matrices. Vacuum ultraviolet (VUV) photodecomposition of urea isolated in argon or xenon matrices leads to the formation of isourea [1]. In an argon matrix, the most stable isourea stereoisomer, the (s-Z)-(E) configuration, was detected [1]. This experimental isolation stands in stark contrast to the solid, crystalline structure of bulk urea, which is exclusively in the amide form at room temperature. The matrix isolation technique demonstrates that the isourea tautomer is a discrete, isolable chemical entity under controlled, low-temperature conditions.

Photochemistry Matrix Isolation Vibrational Spectroscopy

Thermodynamic Instability: Enthalpy of Formation Difference Between Urea and Isourea

The thermodynamic relationship between the conventional urea tautomer and its isourea form is defined by a precise enthalpy of reaction. According to thermochemical data from the Active Thermochemical Tables (ATcT), the gas-phase isomerization reaction from urea (NH2C(O)NH2) to isourea (NHC(OH)NH2) is endothermic [1]. The reaction enthalpy (ΔHr at 298.15 K) is +61.8 ± 2.5 kJ/mol [1]. This large, positive enthalpy change quantifies the inherent thermodynamic instability of the isourea tautomer relative to standard urea.

Thermochemistry Enthalpy of Formation Tautomer Stability

Reactivity in Derivatization: Equilibrium Distribution of Urea vs. Isourea Adducts

The reaction of diisopropylcyanamide with trifluoroacetic anhydride yields a mixture of adducts derived from both the urea and isourea tautomers [1]. In C6D6 solution at 27 °C, the product distribution is not equal; it shows a strong preference for the urea-derived adduct [1]. The mixture consists of approximately 10% of the O-bis(trifluoroacetyl)isourea derivative (from the isourea form) and 90% of the N,N'-bis(trifluoroacetyl)urea derivative (from the conventional urea form) [1]. This near 1:9 ratio highlights the substantial difference in the ground-state populations of the two tautomers and, consequently, their distinct reactivity under identical acylation conditions.

Organic Synthesis Derivatization Equilibrium Chemistry

Validated Research Applications for Isourea (Urea CAS 4744-36-9) Based on Quantitative Evidence


Mechanistic Studies of Urea Thermal Decomposition and Byproduct Formation

The isourea tautomer (CAS 4744-36-9) is a key intermediate in the gas-phase thermal decomposition of urea, a pathway relevant to industrial processes like selective catalytic reduction (SCR) for NOx control. As demonstrated by the computed reaction enthalpy of +61.8 kJ/mol [1], the formation of isourea from urea is the initial, endothermic step in this decomposition [1]. For researchers modeling SCR chemistry or seeking to minimize undesirable byproduct formation (like isocyanuric acid), a precise understanding of the isourea intermediate's energetics is essential. Standard urea does not provide the necessary mechanistic detail for these advanced kinetic models.

Photochemical and Low-Temperature Matrix Isolation Studies

As proven by its direct detection in cryogenic argon matrices [2], isourea is the product of VUV photolysis of urea. This application is specific to fields such as astrochemistry and fundamental photochemistry, where the behavior of simple molecules under high-energy irradiation is of interest. The procurement and use of urea for these experiments is driven by the goal of generating and studying the isourea tautomer in situ. The unique (s-Z)-(E) stereoisomer configuration of matrix-isolated isourea, as identified by spectroscopy [2], cannot be obtained from any alternative starting material, making urea the sole precursor for this research.

Synthesis of Isourea Derivatives for Specialized Applications

While the isourea form is metastable, its unique reactivity can be harnessed for the synthesis of specific derivatives. The study by Clegg et al. [3] shows that isourea-derived adducts, such as O-bis(trifluoroacetyl)isourea, are formed in ~10% yield alongside the major urea-derived product [3]. For a chemist seeking to specifically synthesize an O-acylated isourea derivative, optimizing the reaction to favor this minor pathway is crucial. This requires an intimate understanding of the tautomer equilibrium and reaction conditions, which is not relevant to bulk applications of standard urea.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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